molecular formula C55H76N16O13 B12110345 H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-OH

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-OH

Cat. No.: B12110345
M. Wt: 1169.3 g/mol
InChI Key: KPFXCUQXADCCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-OH is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both D- and L- isomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Deprotection steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and rigorous purification steps such as HPLC.

Chemical Reactions Analysis

Types of Reactions

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-OH: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the tyrosine and histidine residues.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents such as DTT or TCEP are commonly used.

    Substitution: Amino acid analogs and coupling reagents are used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of dityrosine cross-links, while reduction can lead to the cleavage of disulfide bonds.

Scientific Research Applications

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-OH: has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-OH depends on its specific application. Generally, it interacts with molecular targets such as enzymes, receptors, or other proteins. The pathways involved may include signal transduction, cellular uptake, or immune response modulation.

Comparison with Similar Compounds

Similar Compounds

  • H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2
  • H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH

Uniqueness

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-OH: is unique due to its specific sequence and the presence of both D- and L- isomers. This duality can affect its biological activity, stability, and interactions with other molecules, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

3-amino-4-[[1-[[1-[[1-[[1-[[1-[2-[[1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H76N16O13/c1-29(2)44(69-47(76)37(12-8-18-61-55(57)58)64-46(75)36(56)24-43(73)74)51(80)66-39(21-32-14-16-35(72)17-15-32)49(78)70-45(30(3)4)52(81)67-40(22-33-25-59-27-62-33)53(82)71-19-9-13-42(71)50(79)65-38(20-31-10-6-5-7-11-31)48(77)68-41(54(83)84)23-34-26-60-28-63-34/h5-7,10-11,14-17,25-30,36-42,44-45,72H,8-9,12-13,18-24,56H2,1-4H3,(H,59,62)(H,60,63)(H,64,75)(H,65,79)(H,66,80)(H,67,81)(H,68,77)(H,69,76)(H,70,78)(H,73,74)(H,83,84)(H4,57,58,61)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFXCUQXADCCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CN=CN5)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H76N16O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1169.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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